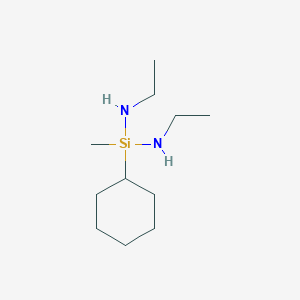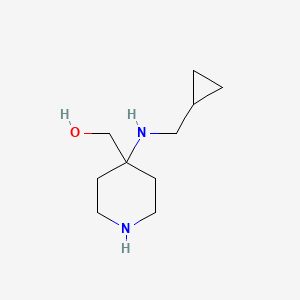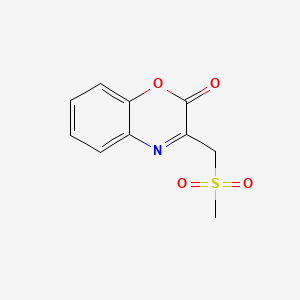![molecular formula C14H17N3O8S B12949883 (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)
(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a nitrobenzo[d][1,3]dioxol moiety, and a thioether linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the nitrobenzo[d][1,3]dioxol moiety: This can be achieved through nitration of benzo[d][1,3]dioxole using a mixture of nitric acid and sulfuric acid.
Introduction of the ethoxycarbonyl group: This step involves the reaction of the nitrobenzo[d][1,3]dioxol with ethyl chloroformate in the presence of a base such as triethylamine.
Amino group protection: The amino group is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.
Thioether formation: The protected amino compound is then reacted with a thiol derivative under basic conditions to form the thioether linkage.
Deprotection and final coupling: The protecting group is removed, and the final coupling reaction is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxycarbonyl group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving thioether linkages. It can also serve as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage can also participate in redox reactions, further contributing to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-3-(((((1-(4-nitrophenyl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid: Similar structure but with a different aromatic moiety.
(2R)-2-Amino-3-(((((1-(6-chlorobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
The uniqueness of (2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzo[d][1,3]dioxol moiety, along with the thioether linkage, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H17N3O8S |
|---|---|
Peso molecular |
387.37 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H17N3O8S/c1-7(25-14(20)16-5-26-4-9(15)13(18)19)8-2-11-12(24-6-23-11)3-10(8)17(21)22/h2-3,7,9H,4-6,15H2,1H3,(H,16,20)(H,18,19)/t7?,9-/m0/s1 |
Clave InChI |
BKIDRULIGJIPRO-NETXQHHPSA-N |
SMILES isomérico |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCSC[C@@H](C(=O)O)N |
SMILES canónico |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




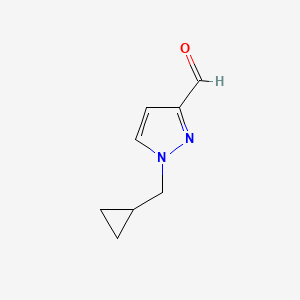

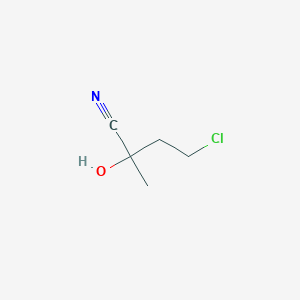



![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)

